molecular formula C4H2F3NS B6612061 4-(trifluoromethyl)-1,2-thiazole CAS No. 2839143-42-7

4-(trifluoromethyl)-1,2-thiazole

Cat. No.: B6612061
CAS No.: 2839143-42-7
M. Wt: 153.13 g/mol
InChI Key: XHBUSCSBOMYNFL-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-1,2-thiazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring. The trifluoromethyl group, known for its strong electron-withdrawing properties, imparts unique chemical and physical properties to the compound. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones in the presence of a copper catalyst . This method is efficient and provides good yields under mild conditions.

Industrial Production Methods

Industrial production of this compound often employs scalable methods that ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of appropriate solvents and reaction conditions is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-1,2-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, which have diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

4-(trifluoromethyl)-1,2-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1,2-thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenol
  • Trifluoromethanesulfonic acid
  • Trifluoroacetic acid

Uniqueness

Compared to similar compounds, 4-(trifluoromethyl)-1,2-thiazole exhibits unique properties due to the presence of both the trifluoromethyl group and the thiazole ring. This combination imparts high stability, reactivity, and specificity in its interactions with biological targets. Additionally, the compound’s ability to undergo diverse chemical reactions makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

4-(trifluoromethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NS/c5-4(6,7)3-1-8-9-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBUSCSBOMYNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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